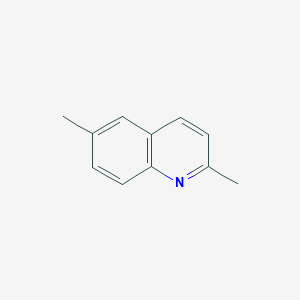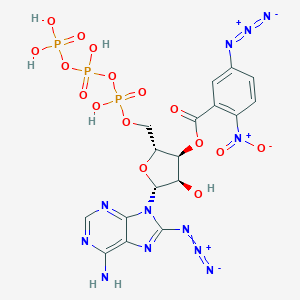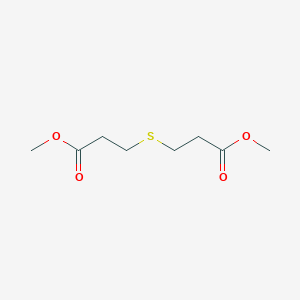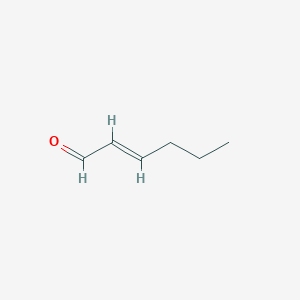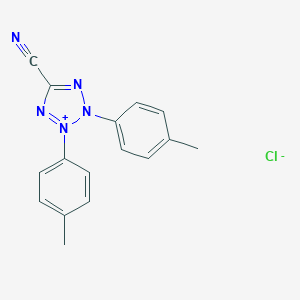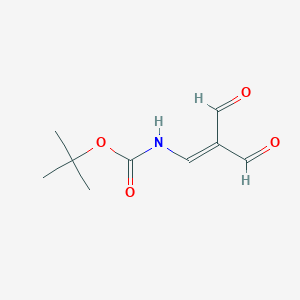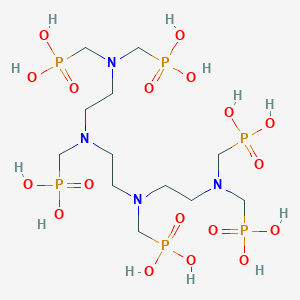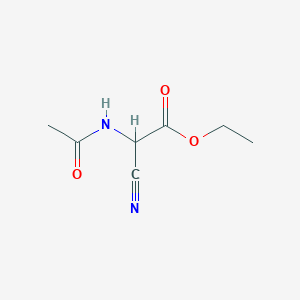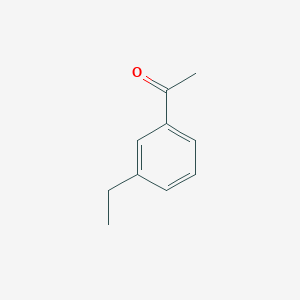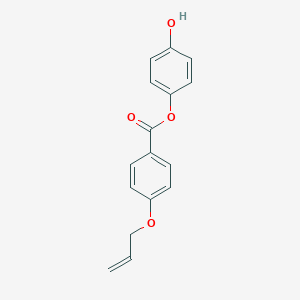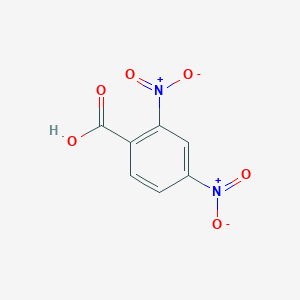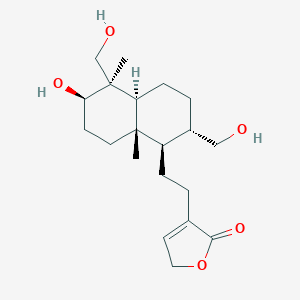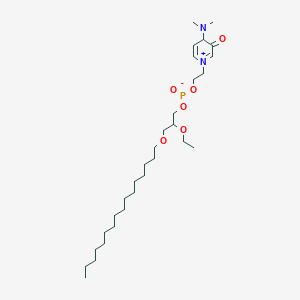
Dmap-ethyl-paf
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dmap-ethyl-paf, also known as 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine (PAF), is a phospholipid mediator that plays a crucial role in various physiological and pathological processes. It is synthesized from membrane phospholipids and has been found to be involved in a wide range of biological activities, including inflammation, immune response, platelet aggregation, and bronchoconstriction.
Mecanismo De Acción
Dmap-ethyl-paf exerts its biological effects by binding to specific receptors on the surface of target cells. The PAF receptor (PAFR), a G protein-coupled receptor, is the primary receptor for Dmap-ethyl-paf. Upon binding to PAFR, Dmap-ethyl-paf activates a variety of intracellular signaling pathways, including phospholipase C, phospholipase D, and protein kinase C. These signaling pathways lead to the activation of downstream effectors, such as transcription factors and enzymes, which mediate the biological effects of Dmap-ethyl-paf.
Efectos Bioquímicos Y Fisiológicos
Dmap-ethyl-paf has been shown to have a range of biochemical and physiological effects. It is a potent inducer of inflammation, causing the release of cytokines, chemokines, and other inflammatory mediators. It also stimulates platelet aggregation, leading to the formation of blood clots. In addition, Dmap-ethyl-paf can cause bronchoconstriction, leading to airway obstruction and breathing difficulties. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Dmap-ethyl-paf is a valuable tool for studying the biological processes in which it is involved. It can be used to study the mechanisms of inflammation, immune response, platelet aggregation, and bronchoconstriction. However, there are also limitations to using Dmap-ethyl-paf in lab experiments. It is a potent inducer of inflammation, which can make it difficult to distinguish its effects from those of other inflammatory mediators. In addition, its effects can be highly variable depending on the experimental conditions, making it challenging to interpret the results.
Direcciones Futuras
There are several future directions for research on Dmap-ethyl-paf. One area of interest is the development of PAFR antagonists, which could be used to treat inflammatory diseases such as asthma and atherosclerosis. Another area of research is the identification of novel signaling pathways activated by Dmap-ethyl-paf, which could provide new insights into the mechanisms of inflammation and immune response. Finally, there is a need for further investigation into the role of Dmap-ethyl-paf in cancer, as it has been shown to promote tumor growth and metastasis in some studies.
Métodos De Síntesis
Dmap-ethyl-paf is synthesized from membrane phospholipids through a series of enzymatic reactions. The first step involves the cleavage of the sn-2 acyl chain of a phospholipid by phospholipase A2, which generates a lysophospholipid and a free fatty acid. The lysophospholipid is then acetylated by acetyltransferase to produce Dmap-ethyl-pafacetyl-sn-glycero-3-phosphocholine (lyso-PAF). Finally, lyso-PAF is converted to Dmap-ethyl-paf by the action of a methyltransferase.
Aplicaciones Científicas De Investigación
Dmap-ethyl-paf has been extensively studied for its role in various biological processes. It has been shown to be involved in inflammation, immune response, platelet aggregation, and bronchoconstriction. Studies have also suggested that Dmap-ethyl-paf may play a role in the development and progression of certain diseases, such as asthma, atherosclerosis, and cancer.
Propiedades
Número CAS |
127614-93-1 |
|---|---|
Nombre del producto |
Dmap-ethyl-paf |
Fórmula molecular |
C30H57N2O6P |
Peso molecular |
572.8 g/mol |
Nombre IUPAC |
2-[4-(dimethylamino)-3-oxo-4H-pyridin-1-ium-1-yl]ethyl (2-ethoxy-3-hexadecoxypropyl) phosphite |
InChI |
InChI=1S/C30H57N2O6P/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-23-35-26-28(36-6-2)27-38-39(34)37-24-22-32-21-20-29(31(3)4)30(33)25-32/h20-21,25,28-29H,5-19,22-24,26-27H2,1-4H3 |
Clave InChI |
FTTDBZNMICPROO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
SMILES canónico |
CCCCCCCCCCCCCCCCOCC(COP([O-])OCC[N+]1=CC(=O)C(C=C1)N(C)C)OCC |
Sinónimos |
1-O-hexadecyl-2-O-ethyl-rac-glycero-3-phosphoric acid 4-(N,N-dimethylamino)-pyridinium ethylester DMAP-ethyl-PAF DMAP-ethyl-platelet activating facto |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



